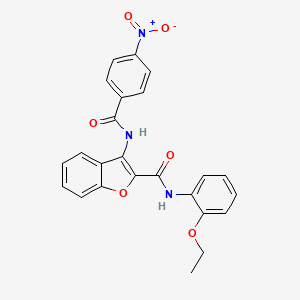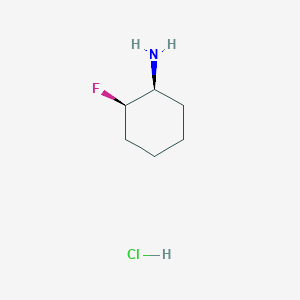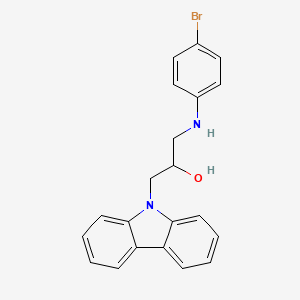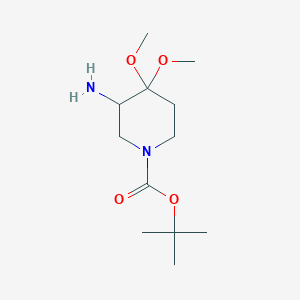![molecular formula C24H16N2 B2675720 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 1316311-27-9](/img/structure/B2675720.png)
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole is a chemical compound with the molecular formula C24H16N2 . It is used in the synthesis of non-conjugated polymers that emit blue light .
Synthesis Analysis
The synthesis of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole involves several steps. In one method, three types of non-conjugated homopolymers with blue light emission containing 5,11-dihydroindolo[3,2-b]carbazole derivatives in the main chain were prepared via an N–C coupling reaction . Another method involves the double Friedel–Crafts acylation of 5,11-dihexyl-6,12-di(hetero)aryl-substituted 5,11-dihydroindolo[3,2-b]carbazoles .Molecular Structure Analysis
The molecular structure of 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole was examined by FTIR, proton and carbon nuclear magnetic resonance spectroscopy methods . The electron distribution and the molecular orbital (HOMO–LUMO) change of 5,11-dihydroindolo[3,2-b]carbazole derivatives with the introduction of electron-withdrawing and electron-donating units was revealed .Chemical Reactions Analysis
The chemical reactions involving 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole are complex and involve several steps. For instance, the synthesis of non-conjugated homopolymers involves an N–C coupling reaction . The emission spectra showed a blue shift after the introduction of nonconjugated diphenyl sulfone as the electron-deficient unit .Physical And Chemical Properties Analysis
The non-conjugated polymers exhibited excellent thermal stability and solubility . Their number average molecular weights range from 6300 to 8400 g·mol −1 and polydispersity indices are in the range 1.80–2.05 . They also have high thermal stability with decomposition temperatures of 328 °C (P1), 350 °C (P2) and 378 °C (P3) and good electrochemical properties (high HOMO energy levels, air redox stability) .Wissenschaftliche Forschungsanwendungen
Ligand for Receptors : Tholander and Bergman (1999) synthesized 6,12-disubstituted 5,11-dihydroindolo[3,2-b]carbazoles, including a variant that acts as an extremely efficient ligand for the TCDD (Ah) receptor. This study suggests the potential use of these compounds in receptor-binding applications (Tholander & Bergman, 1999).
Precursor for Anti-carcinogenic Compounds : Preobrazhenskaya et al. (1993) demonstrated that 5,11-dihydroindolo[3,2-b]carbazole can form from ascorbigen under specific conditions. This compound is known for its roles as an agonist for the polyaromatic hydrocarbon responsiveness-receptor and as an anti-initiator and promoter of carcinogenesis (Preobrazhenskaya et al., 1993).
Synthesis of Organic Light-Emitting Diodes (OLEDs) : Yang et al. (2021) synthesized new indolo[3,2-b]carbazole derivatives for use in blue OLEDs, showcasing their potential in the field of electronics and display technologies (Yang et al., 2021).
Novel Synthesis Methods : Gu et al. (2006) developed a facile one-pot synthesis method for novel 6-monosubstituted 5,11-dihydroindolo[3,2-b]carbazoles, indicating the versatility of these compounds in chemical synthesis (Gu et al., 2006).
Electrochemical Stability in Organic Chemistry : Simokaitienė et al. (2012) studied the synthesis and properties of methoxyphenyl-substituted derivatives of indolo[3,2-b]carbazole, focusing on their thermal, optical, electrochemical, and photoelectrical properties. This study underscores the electrochemical stability of these compounds in organic chemistry (Simokaitienė et al., 2012).
Metal-Organic Coordination Polymers : Khan et al. (2018) synthesized indolo[3,2-b]carbazole-based bidentate ligands for constructing metal–organic coordination polymers, which displayed blue fluorescence, indicating potential applications in materials science (Khan et al., 2018).
Pharmacological Research : Gowda et al. (2022) conducted an acute toxicity study of 5, 11 dihydroindolo [3, 2-ß] carbazole, indicating its safety profile and potential for further biological activity research (Gowda et al., 2022).
Zukünftige Richtungen
The non-conjugated polymers synthesized from 5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole have good application prospects . The resultant polymers with different side groups showed blue light emission spectra from 427 nm to 461 nm . This leads to a new avenue for highly efficient and stable blue OLEDs .
Eigenschaften
IUPAC Name |
5-phenyl-11H-indolo[3,2-b]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-2-8-16(9-3-1)26-23-13-7-5-11-18(23)20-14-22-19(15-24(20)26)17-10-4-6-12-21(17)25-22/h1-15,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGGOIGDVKWSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=CC5=C(C=C42)C6=CC=CC=C6N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenyl-5,11-dihydroindolo[3,2-b]carbazole | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2675637.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2675641.png)
![1-(5-chloro-2-methylphenyl)-N-(3-chloro-4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2675644.png)
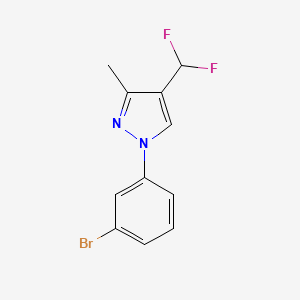
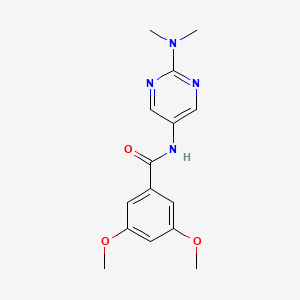
![3-cyclopentyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2675648.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(pyridin-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2675650.png)
![2-fluoro-5-{octahydro-1H-pyrido[1,2-a]piperazine-2-carbonyl}pyridine](/img/structure/B2675653.png)
![[4-(Benzylamino)oxan-4-yl]methanol](/img/structure/B2675654.png)
